molecular formula C7H9NO2 B2578046 1-ethyl-1H-pyrrole-2-carboxylic acid CAS No. 4778-76-1

1-ethyl-1H-pyrrole-2-carboxylic acid

Cat. No. B2578046
CAS RN: 4778-76-1
M. Wt: 139.154
InChI Key: XCOJUFQICAEQEP-UHFFFAOYSA-N
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Description

1-ethyl-1H-pyrrole-2-carboxylic acid is a chemical compound with the CAS Number: 4778-76-1. It has a molecular weight of 139.15 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of pyrrole derivatives, including 1-ethyl-1H-pyrrole-2-carboxylic acid, often involves condensation reactions. For instance, a method for the preparation of N-acylpyrroles involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .


Molecular Structure Analysis

The InChI code for 1-ethyl-1H-pyrrole-2-carboxylic acid is 1S/C7H9NO2/c1-2-8-5-3-4-6(8)7(9)10/h3-5H,2H2,1H3,(H,9,10) . This indicates that the compound has a pyrrole ring with an ethyl group and a carboxylic acid group attached to it.

Scientific Research Applications

Synthesis and Chemical Properties

1-ethyl-1H-pyrrole-2-carboxylic acid and its derivatives have been a subject of interest due to their versatile applications in organic synthesis. A study by Law et al. (1984) describes a general synthesis of 1H-pyrrole-2-carboxylic acid derivatives through the reaction of 2H-azirines and enamines, leading to the formation of dihydropyrroles (Law et al., 1984). This synthesis method is significant due to its moderate to high yields. Kamalova et al. (2018) also explored the synthesis of ethyl 1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates using ethyl 1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates and tetronic acid, highlighting the compound's versatility in creating complex organic molecules (Kamalova et al., 2018).

Application in Spectroscopy and Quantum Chemistry

The derivative Ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, synthesized from carboxaldehydes of pyrrole, demonstrates potential in spectroscopy and quantum chemical applications. Singh et al. (2013) focused on its characterization and quantum chemical calculations, revealing the molecule's thermodynamic parameters and interaction sites, which are useful in various spectroscopic analyses (Singh et al., 2013).

Structural and Crystallographic Studies

Yin et al. (2006) synthesized and characterized 1-H-Pyrrole-2-carboxylic acid [2-(Naphthalen-1-ylamino)-ethyl]-amide, providing insights into its crystal structure. This study is significant for understanding the molecular arrangement and potential applications in crystal engineering (Yin et al., 2006).

Application in Medicinal Chemistry

Although specific information on the direct medicinal applications of 1-ethyl-1H-pyrrole-2-carboxylic acid itself is not highlighted, its derivatives have shown potential in medicinal chemistry. For instance, Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, with one compound exhibiting in vitro antibacterial activity (Toja et al., 1986).

Mechanism of Action

The mechanism of action of 1-ethyl-1H-pyrrole-2-carboxylic acid is not explicitly stated in the available resources. Pyrrole derivatives are known to exhibit a wide range of biological activities, but the specific actions of this compound would depend on its context of use .

properties

IUPAC Name

1-ethylpyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-2-8-5-3-4-6(8)7(9)10/h3-5H,2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOJUFQICAEQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-1H-pyrrole-2-carboxylic acid

CAS RN

4778-76-1
Record name 1-ethyl-1H-pyrrole-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

1-Ethylpyrrole-2-carboxylic acid (90 mg) was prepared from ethyl-pyrrole-2-carboxylate (140 mg, 1.0 mmol) and ethyl iodide (0.12 mL, 1.5 mmol) following the general procedures A and B. (2-{[1-Ethylpyrrole-2-carbonyl]-amino}-thiazol-4-yl) acetic acid ethyl ester (46 mg) was prepared from 1-ethylpyrrole-2-carboxylic acid (90 mg, 0.53 mmol) and 2-aminothiazol-4-yl acetic acid ethyl ester (95 mg, 0.53 mmol) following the general procedure F.
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Under nitrogen, a suspension of 50 g (0.9 mol) of pulverized KOH in 440 ml of anhydrous DMSO was treated with 20 g (0.18 mol) of pyrrole-2-carboxylic acid (Aldrich); this mixture was cooled in ice and treated with 28 ml (0.36 mol of ethyl iodide. The reaction was allowed to warm to ambient temperatures and stir overnight prior to concentration in vacuo. The residue was dissolved in 125 ml of water and the pH adjusted to 4 with aqueous HCl. The product was extracted with methylene chloride, dried (MgSO4), and concentrated in vacuo to give 19.6 g (78%) of colorless material: mp 77°-78° C.; NMR (DMSO-d6) δ 1.23(t, J=7 Hz, 3H), 4.29(q, J=7 Hz, 2H), 6.06(dd, J=3 and 1 Hz, 1H), 7.10 (t, J=2 Hz, 1H).
Name
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
440 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0.36 mol
Type
reactant
Reaction Step Three
Yield
78%

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